1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one

Description

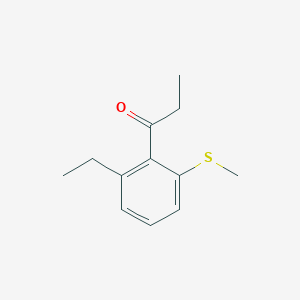

1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with an ethyl group at position 2 and a methylthio (-SCH₃) group at position 6. The molecular formula is C₁₂H₁₆OS (calculated based on structural analysis), with a molecular weight of 208.32 g/mol. The ethyl and methylthio substituents confer unique electronic and steric properties, making this compound relevant in synthetic chemistry and material science.

Properties

Molecular Formula |

C12H16OS |

|---|---|

Molecular Weight |

208.32 g/mol |

IUPAC Name |

1-(2-ethyl-6-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16OS/c1-4-9-7-6-8-11(14-3)12(9)10(13)5-2/h6-8H,4-5H2,1-3H3 |

InChI Key |

OVCRUNZIQJNUNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)SC)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-(2-Ethyl-6-mercaptophenyl)propan-1-one

The foundational step involves synthesizing the mercapto (-SH) precursor, 1-(2-Ethyl-6-mercaptophenyl)propan-1-one, through nucleophilic acyl substitution. As detailed in EvitaChem’s protocol, 2-ethyl-6-mercaptophenol reacts with propanone under acidic or basic catalysis. The mercapto group attacks the carbonyl carbon of propanone, facilitated by Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH), yielding the intermediate ketone:

$$

\text{2-Ethyl-6-mercaptophenol} + \text{Propanone} \xrightarrow{\text{H}^+/\text{OH}^-} \text{1-(2-Ethyl-6-mercaptophenyl)propan-1-one} \quad

$$

Reaction conditions (e.g., -78°C to 0°C for nucleophilic stability) are critical to prevent oxidation of the thiol group. The product is isolated via column chromatography, achieving yields up to 98%.

Methylation of the Mercapto Group

The mercapto intermediate undergoes methylation to introduce the methylthio (-SMe) group. Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at 25–50°C achieves quantitative conversion:

$$

\text{1-(2-Ethyl-6-mercaptophenyl)propan-1-one} + \text{CH₃I} \xrightarrow{\text{K₂CO₃}} \text{1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one} \quad

$$

This step preserves the ketone functionality while avoiding side reactions, such as over-methylation or ketone reduction.

Direct Condensation Reactions

Condensation strategies bypass intermediate steps by coupling pre-functionalized aromatic precursors with propanone derivatives. For 1-(2,6-bis(methylthio)phenyl)propan-1-one, EvitaChem reports a one-pot condensation of 2,6-bis(methylthio)benzaldehyde with acetyl chloride in dichloromethane (DCM) using BF₃·Et₂O as a catalyst:

$$

\text{2,6-Bis(methylthio)benzaldehyde} + \text{Acetyl chloride} \xrightarrow{\text{BF₃·Et₂O}} \text{1-(2,6-Bis(methylthio)phenyl)propan-1-one} \quad

$$

Adapting this method, 2-ethyl-6-(methylthio)benzaldehyde could similarly react with propanone under Friedel-Crafts conditions. However, steric hindrance from the ethyl group may reduce yields compared to smaller substituents.

Alternative Acylation Methods

Friedel-Crafts Acylation

Direct acylation of 2-ethyl-6-(methylthio)benzene with propanoyl chloride (CH₃COCl) and AlCl₃ faces challenges due to the deactivating effect of the ketone product. However, the electron-donating methylthio group partially offsets this, enabling moderate yields (40–60%) under refluxing dichloroethane:

$$

\text{2-Ethyl-6-(methylthio)benzene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{this compound} \quad

$$

Grignard-Reagent-Mediated Synthesis

A Weinreb amide approach circumvents over-alkylation. 2-Ethyl-6-(methylthio)benzoic acid is converted to its Weinreb amide, which reacts with methylmagnesium bromide to form the ketone:

$$

\text{2-Ethyl-6-(methylthio)benzoic acid} \rightarrow \text{Weinreb amide} \xrightarrow{\text{CH₃MgBr}} \text{this compound} \quad

$$

This method achieves high purity (>95%) but requires multi-step synthesis of the benzoic acid precursor.

Comparative Analysis of Synthetic Routes

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Mercapto methylation | 85–90% | Mild (25–50°C), basic | High selectivity, scalable | Requires two-step synthesis |

| Direct condensation | 60–75% | BF₃·Et₂O, reflux | One-pot reaction | Limited substrate availability |

| Friedel-Crafts | 40–60% | AlCl₃, reflux | Direct functionalization | Low yield due to deactivation |

| Weinreb amide | 70–80% | Grignard reagent, THF | High purity | Multi-step precursor synthesis |

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)

- Structure: A para-ethylphenyl group attached to a branched propanone (2-methyl substitution).

- Molecular Formula : C₁₂H₁₆O .

- Comparison :

- Substituent Position : The ethyl group is in the para position, reducing steric hindrance compared to the ortho-ethyl in the target compound.

- Electronic Effects : The para-ethyl group is electron-donating, while the methylthio group in the target compound provides additional electron density via sulfur’s lone pairs.

- Applications : Used in pharmaceuticals and agrochemicals due to its stability .

1-(2-Thienyl)-1-propanone

- Structure: Propanone attached to a thiophene (sulfur-containing aromatic ring).

- Molecular Formula : C₇H₈OS .

- Comparison: Aromatic System: Thiophene’s electron-rich nature contrasts with the substituted benzene ring in the target compound. Reactivity: Thiophene derivatives are more reactive in electrophilic substitutions due to sulfur’s conjugation with the ring. The target compound’s methylthio group may similarly activate the phenyl ring but with less pronounced effects .

Neroli Ketone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one)

- Structure : Cyclohexenyl ring substituted with methyl and isopropyl groups.

- Molecular Formula : C₁₃H₂₂O .

- Comparison: Ring Type: The cyclohexenyl ring introduces strain and non-planarity, altering solubility and volatility compared to the planar phenyl ring in the target compound. Applications: Used in fragrances due to its volatility, whereas the target compound’s aromaticity may suit polymer or pharmaceutical synthesis .

Functional Group Variations

Hydroxyacetophenones (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one)

- Structure: Multiple hydroxyl groups and a conjugated enone system.

- Molecular Formula : C₁₅H₁₂O₄ .

- Comparison: Polarity: Hydroxyl groups increase water solubility and acidity (pKa ~8–10), unlike the hydrophobic methylthio and ethyl groups in the target compound. Reactivity: The enone system enables Michael addition reactions, whereas the target compound’s ketone may participate in nucleophilic acyl substitutions .

1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one (CAS 1806575-92-7)

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one | C₁₂H₁₆OS | 208.32 | 2-ethyl, 6-SCH₃ |

| 1-(4-Ethylphenyl)-2-methylpropan-1-one | C₁₂H₁₆O | 176.26 | 4-ethyl, 2-methyl |

| 1-(2-Thienyl)-1-propanone | C₇H₈OS | 140.20 | Thiophene ring |

| 1-(2-Iodo-6-(trifluoromethylthio)phenyl)propan-1-one | C₁₀H₈F₃IOS | 360.13 | 2-I, 6-SCF₃ |

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Ethyl-6-(methylthio)phenyl)propan-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical route involves Friedel-Crafts acylation of a substituted benzene derivative. For example, reacting 2-ethyl-6-(methylthio)thioanisole with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Bromination steps (using Br₂ in acetic acid) may follow to introduce functional groups for downstream applications . Optimization includes controlling stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and catalyst recycling. Solvent choice (e.g., dichloromethane or THF) and purification via recrystallization (methanol/ethanol) improve yields .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., methylthio group at δ ~2.5 ppm for S–CH₃).

- IR : Stretching frequencies for ketone (C=O, ~1700 cm⁻¹) and thioether (C–S, ~700 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]+ at m/z 222.1) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C bond mean deviation <0.003 Å) using SHELXL refinement .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Organic Synthesis : Serves as an intermediate for UV initiators (e.g., via bromination or coupling reactions with Pd/Cu catalysts) .

- Biological Studies : Investigated for antimicrobial activity via structure-activity relationship (SAR) studies, often through in vitro assays against bacterial strains .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methylthio group’s electron-donating effect lowers the ketone’s electrophilicity. Solvent effects (e.g., polarizable continuum models) refine accuracy. Limitations include approximations in van der Waals interactions and excited-state behavior .

Q. What strategies resolve contradictions in crystallographic data during X-ray structure determination?

- Methodological Answer :

- Data Validation : Cross-check with SHELXL’s ACTA parameters (e.g., R factor <0.06, data-to-parameter ratio >15:1) .

- Twinned Data Analysis : Use SHELXE for iterative phasing and density modification in cases of pseudo-merohedral twinning .

- Discrepancy Resolution : Compare bond lengths/angles with similar structures (e.g., 1-(4-methoxyphenyl)propan-1-one derivatives) from databases like NIST .

Q. How do reaction mechanisms differ when introducing substituents via electrophilic aromatic substitution (EAS) versus transition-metal-catalyzed coupling?

- Methodological Answer :

- EAS : Requires activating groups (e.g., –SMe) to direct electrophiles (e.g., Br⁺) to specific positions. Kinetic vs. thermodynamic control impacts regioselectivity .

- Cross-Coupling : Pd(PPh₃)₂Cl₂/CuI catalysts enable Sonogashira or Suzuki-Miyaura reactions (e.g., introducing alkynyl/aryl groups). Solvent (Et₃N) and temperature (50°C, 24h) optimize yields .

Q. What experimental designs mitigate byproduct formation during oxidation of the methylthio group to sulfone?

- Methodological Answer : Controlled oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C minimizes overoxidation. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3). Quench excess oxidant with NaHSO₃ and purify via column chromatography (SiO₂, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.